Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate
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Overview
Description
The compound “Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate” is a complex organic molecule. It contains an ethyl acetate group, a phenyl group, and a quinoline group, which are all common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid. The aniline group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the types of functional groups present and the overall structure of the molecule .Scientific Research Applications
Memory Enhancement
- A study synthesized compounds related to ethyl acetate derivatives and tested their memory-enhancing effects in mice using a swimming maze test. One particular compound, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate, showed significant improvement in memory ability in mice (Li Ming-zhu, 2010).
Antimalarial Activity
- A compound series including ethyl acetate derivatives exhibited antimalarial potency against Plasmodium berghei in mice, showing promising results for the treatment of malaria and encouraging further clinical trials (L. M. Werbel et al., 1986).
Anti-inflammatory Effects
- Ethyl acetate demonstrated protective effects against Lipopolysaccharide/D-galactosamine-induced endotoxic shock in mice and reduced the expression of inflammatory mediators in activated cells, suggesting anti-inflammatory properties (Tengfei Liu et al., 2012).
Antithrombotic Agent
- Research on ethyl acetate derivatives identified compounds as potent antiaggregating agents, with effects on platelet aggregation and fibrinogen binding, highlighting their potential as antithrombotic agents (A. Badorc et al., 1997).
Cognitive Impairment Improvement
- Ethyl acetate fractions from Hibiscus sabdariffa L. showed improvement in diabetes-induced cognitive impairment in mice, suggesting its potential use for treating cognitive decline associated with diabetes (T. Seung et al., 2018).
Anticonvulsant Studies
- The ethyl acetate fraction of Globimetula braunii demonstrated anticonvulsant potential, supporting its traditional use in the management of epilepsy and suggesting its psychoactive compounds might be useful in treating petit mal epilepsy (M. Aliyu et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-5-28-23(30)22-21(16-13-15(31-4)11-12-18(16)27(22)3)26-24(28)33-14-20(29)25-17-9-7-8-10-19(17)32-6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIRXTXIQDDNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
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